![molecular formula C11H22N2O9 B12674020 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- CAS No. 119914-26-0](/img/structure/B12674020.png)
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)-
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Overview
Description
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- is a complex organic compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- can be achieved through several methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines. This method typically requires the use of carbonylating agents such as phosgene or its derivatives . Another method involves the diamination of olefins, which can be catalyzed by metal catalysts . Additionally, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also viable synthetic routes .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures, as well as the use of solvents such as acetonitrile or dichloromethane .
Chemical Reactions Analysis
Types of Reactions: 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and methoxy groups, which can act as reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as thionyl chloride .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols .
Scientific Research Applications
Applications in Textile Industry
One of the primary applications of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- is as a crease-proofing agent in the textile industry. This compound enhances the durability and appearance of cellulosic textile materials.
Case Study: Textile Finishing Agent
A notable study demonstrated the effectiveness of this compound as a finishing agent for cellulosic textiles. The compound was utilized to improve crease resistance in cotton fabrics. The treatment resulted in enhanced fabric performance without compromising softness or comfort. The process involved applying stable aqueous solutions of the compound to the fabric and subsequently curing it under controlled conditions .
Applications in Chemical Synthesis
In addition to its textile applications, this compound serves as an important intermediate in various chemical syntheses. It is involved in the preparation of other imidazolidinones and related compounds.
Synthesis Process
The synthesis typically involves reacting urea with glyoxal and formaldehyde under alkaline conditions. This method has been refined to produce stable aqueous solutions with minimal by-products . The resulting compounds have potential uses in pharmaceuticals and agrochemicals.
Analytical Applications
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- can also be analyzed using high-performance liquid chromatography (HPLC). A specific method employs a reverse-phase HPLC technique suitable for isolating impurities and studying pharmacokinetics .
HPLC Methodology
The HPLC method utilizes a mobile phase consisting of acetonitrile and water with phosphoric acid. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to enhance compatibility. This technique allows for efficient separation and analysis of the compound and its derivatives .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups in its structure allow it to form hydrogen bonds and other interactions with enzymes and receptors, thereby modulating their activity . This compound can act as an inhibitor or activator of various biochemical pathways, depending on its specific structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- include other imidazolidinones such as 4,5-dihydroxy-1,3-bis(hydroxymethyl)-2-imidazolidinone and benzimidazolidin-2-ones . These compounds share a similar core structure but differ in the substituents attached to the ring.
Uniqueness: What sets 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- apart is the presence of both hydroxyl and methoxy groups, which enhance its reactivity and versatility in various chemical reactions . This unique combination of functional groups makes it a valuable compound for research and industrial applications.
Biological Activity
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- is a compound of significant interest due to its diverse biological activities. This article will explore its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C11H22N2O9
- Molecular Weight : 306.30 g/mol
- CAS Number : 14323488
The compound is characterized by the presence of multiple hydroxyl groups and methoxyethyl substituents, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that 2-Imidazolidinone derivatives exhibit considerable antimicrobial activity. Specifically, 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one , a closely related compound, has shown effectiveness against various bacterial strains including Staphylococcus aureus and E. coli. The mechanism involves the formation of crosslinks with cellular proteins through reactive hydroxyl groups, inhibiting bacterial growth and enhancing its potential as an antimicrobial agent .
Cytotoxicity and Anti-Cancer Activity
In vitro studies have demonstrated the cytotoxic effects of imidazolidinone derivatives on different cancer cell lines. For instance, compounds synthesized from imidazolidinones have been tested for anti-cancer activity and showed promising results against certain tumor types . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Case Studies
- Antibacterial Efficacy :
- Cytotoxicity Assessment :
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of 2-Imidazolidinone derivatives:
Properties
CAS No. |
119914-26-0 |
---|---|
Molecular Formula |
C11H22N2O9 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)imidazolidin-2-one |
InChI |
InChI=1S/C11H22N2O9/c1-19-9(20-2)7(16)12-5(14)6(15)13(11(12)18)8(17)10(21-3)22-4/h5-10,14-17H,1-4H3 |
InChI Key |
HFVCEAJGGKNPCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(N1C(C(N(C1=O)C(C(OC)OC)O)O)O)O)OC |
Origin of Product |
United States |
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